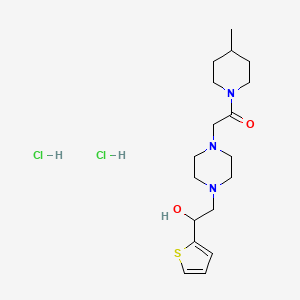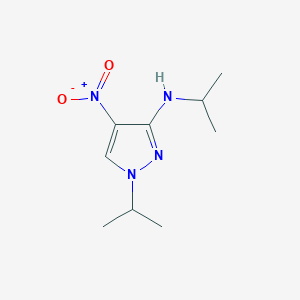
N,1-Diisopropyl-4-nitro-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,1-Diisopropyl-4-nitro-1H-pyrazol-3-amine, commonly known as DIPY, is a chemical compound that has been studied for its potential applications in scientific research. DIPY is a pyrazole derivative that has been found to have various biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of DIPY is not fully understood. However, it is believed that DIPY interacts with metal ions through coordination bonds, leading to a change in its electronic structure and fluorescence properties. The exact mechanism of the interaction between DIPY and metal ions is still under investigation.
Biochemical and Physiological Effects
DIPY has been found to have various biochemical and physiological effects. It has been shown to have antioxidant properties, which may be attributed to its ability to chelate metal ions. DIPY has also been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters.
Advantages and Limitations for Lab Experiments
One of the main advantages of using DIPY in lab experiments is its high selectivity for certain metal ions. This property allows for the development of highly sensitive biosensors for the detection of metal ions in biological samples. However, one of the limitations of using DIPY is its potential toxicity to cells and tissues. Further studies are needed to determine the safe concentration of DIPY for use in biological systems.
Future Directions
There are several future directions for the study of DIPY. One area of interest is the development of new biosensors for the detection of metal ions using DIPY as a fluorescent probe. Another area of interest is the investigation of the potential therapeutic applications of DIPY, particularly in the treatment of neurodegenerative diseases. Additionally, further studies are needed to determine the mechanism of action of DIPY and its potential toxicity to cells and tissues.
Conclusion
In conclusion, DIPY is a pyrazole derivative that has been studied for its potential applications in scientific research. It has been found to have various biochemical and physiological effects, including antioxidant properties and inhibition of certain enzymes. DIPY has also been utilized as a fluorescent probe for the detection of metal ions in biological samples. Further studies are needed to fully understand the mechanism of action of DIPY and its potential applications in the field of scientific research.
Synthesis Methods
The synthesis of DIPY involves the reaction of 4-nitro-1H-pyrazole-3-amine with diisopropylamine in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism and yields DIPY as the final product. The synthesis of DIPY has been optimized to increase the yield and purity of the compound, making it suitable for use in scientific research.
Scientific Research Applications
DIPY has been studied for its potential applications in scientific research. One of the main areas of interest is its use as a fluorescent probe for the detection of metal ions. DIPY has been found to selectively bind to certain metal ions, such as copper and zinc, and emit fluorescence upon binding. This property has been utilized in the development of biosensors for the detection of metal ions in biological samples.
properties
IUPAC Name |
4-nitro-N,1-di(propan-2-yl)pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O2/c1-6(2)10-9-8(13(14)15)5-12(11-9)7(3)4/h5-7H,1-4H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYAZROCZAYQGTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NN(C=C1[N+](=O)[O-])C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,1-Diisopropyl-4-nitro-1H-pyrazol-3-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2874967.png)
![1-Methyl-5-methylsulfonyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-4-carboxylic acid](/img/structure/B2874969.png)
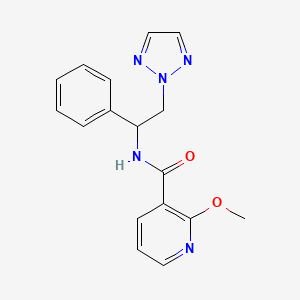
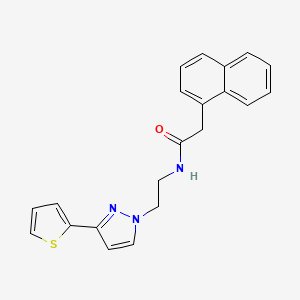

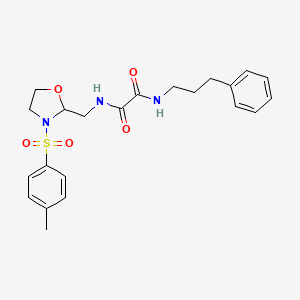
![N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-4-phenoxybenzamide](/img/structure/B2874978.png)
![N-(3-chloro-4-methylphenyl)-2-(7-oxo-3-(4-(trifluoromethoxy)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2874979.png)
![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(furan-2-yl)methanone](/img/structure/B2874981.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2874983.png)
![2-ethoxy-6-{(E)-[(2-fluorophenyl)imino]methyl}phenol](/img/structure/B2874985.png)
